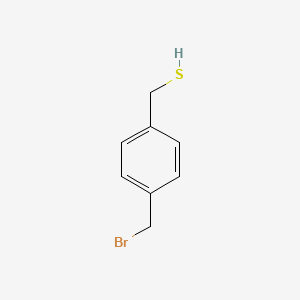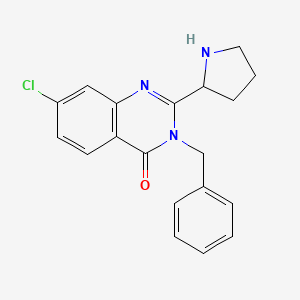![molecular formula C10H12N4O3 B15216522 N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide CAS No. 824933-24-6](/img/structure/B15216522.png)
N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide is a heterocyclic compound that contains both pyrimidine and oxazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide typically involves the preparation of intermediates followed by cyclization and functional group modifications. One common method involves the amination and cyclization of epichlorohydrin in the presence of a protective agent like benzaldehyde. The intermediate glycidylacetamide is then reacted with N-substituted ethyl carbamate in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazolidinone ring or the pyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Medicine: It may have applications in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, which is involved in fibrosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and have been studied for their anti-fibrotic activities.
Oxazolidinone derivatives: Compounds containing the oxazolidinone ring have various biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N-((2-Oxo-3-(pyrimidin-2-yl)oxazolidin-5-yl)methyl)acetamide is unique due to its combination of pyrimidine and oxazolidinone moieties, which may confer distinct biological activities and potential therapeutic applications. Its ability to inhibit collagen expression makes it a promising candidate for anti-fibrotic drug development .
Propriétés
Numéro CAS |
824933-24-6 |
|---|---|
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
N-[(2-oxo-3-pyrimidin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C10H12N4O3/c1-7(15)13-5-8-6-14(10(16)17-8)9-11-3-2-4-12-9/h2-4,8H,5-6H2,1H3,(H,13,15) |
Clé InChI |
FTAWDRCNUDBOCS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


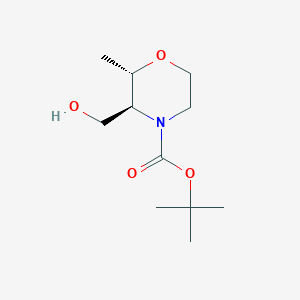
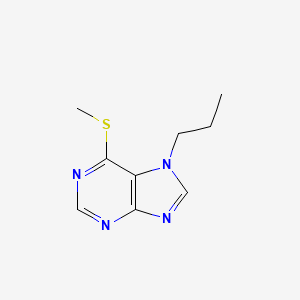
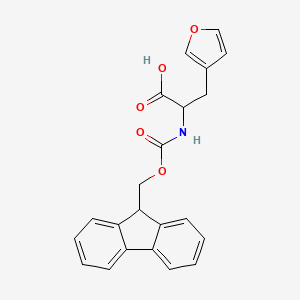
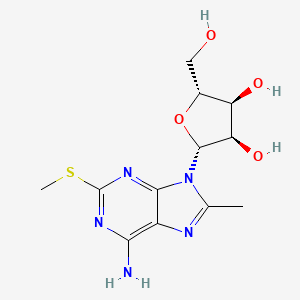
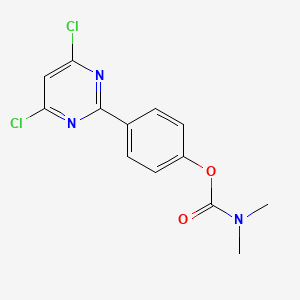
![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
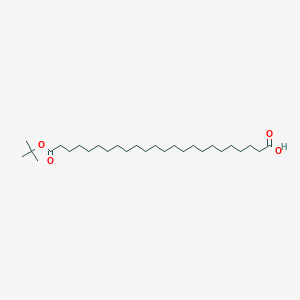
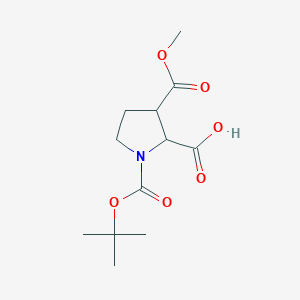

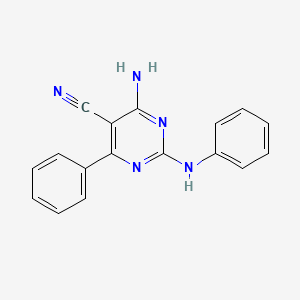
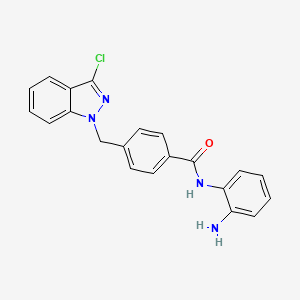
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
